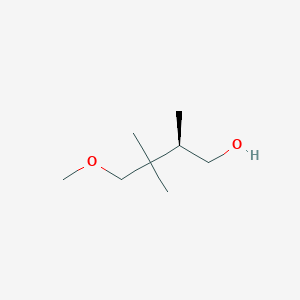

(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol

Description

Properties

IUPAC Name |

(2R)-4-methoxy-2,3,3-trimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMWDALDSHCCEE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(C)(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characteristics and Properties

(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol is a chiral alcohol featuring a methoxy group at the 4-position of the 2,3,3-trimethylbutan-1-ol backbone. The compound possesses a stereogenic center at the C-2 position with (R) absolute configuration, which is critical for its application in stereoselective syntheses.

Physical and Chemical Properties

The compound is characterized by the following properties:

- Molecular Formula: C8H18O2

- Molecular Weight: 146.23 g/mol

- Calculated LogP: Approximately 1.5-1.8

- Functional Groups: Primary alcohol, methyl ether

- Stereochemistry: (R) configuration at C-2

- Physical State: Colorless to pale yellow liquid at room temperature

Synthetic Approaches from (2R)-2,3,3-Trimethylbutan-1-ol

The most straightforward approach to synthesizing (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol involves starting from the commercially available or readily prepared (2R)-2,3,3-trimethylbutan-1-ol.

Direct Methoxylation of Terminal Position

This method involves protection of the primary alcohol, extension of the carbon chain, and subsequent methoxylation of the terminal position.

Synthetic Procedure

Step 1: Protection of the primary alcohol

(2R)-2,3,3-Trimethylbutan-1-ol (1.0 eq) is dissolved in dichloromethane, followed by addition of 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.3 eq) and collidine (3.0 eq) at 0°C. The reaction mixture is allowed to warm to room temperature and stirred overnight. After workup, the protected alcohol is obtained and used in the next step without further purification.

Step 2: Oxidation to aldehyde

The protected alcohol is dissolved in dichloromethane, and treated with NMO (1.5 eq) and TPAP (0.1 eq) in the presence of 4Å molecular sieves at room temperature. After completion, the mixture is filtered through Celite and concentrated to yield the corresponding aldehyde.

Step 3: Homologation and methoxylation

The aldehyde is subjected to Wittig reaction with methoxymethyltriphenylphosphonium chloride (1.5 eq) and n-BuLi (1.5 eq) in THF at -78°C. After workup, the resulting enol ether is hydrolyzed to an aldehyde, which is then reduced with NaBH4 (1.5 eq) in methanol at 0°C to give the methoxylated alcohol. Deprotection of the primary alcohol using H+ yields the target compound.

Regioselective Ring Opening of Epoxides

This approach utilizes epoxidation and regioselective ring opening to introduce the methoxy group.

Synthetic Procedure

Step 1: Conversion to unsaturated derivative

(2R)-2,3,3-Trimethylbutan-1-ol is protected as above, then oxidized to an aldehyde. The aldehyde undergoes Wittig olefination with methyltriphenylphosphonium bromide to yield a terminal olefin.

Step 2: Epoxidation

The olefin is treated with m-CPBA (1.2 eq) in dichloromethane at 0°C for 4 hours to form an epoxide with high diastereoselectivity. The reaction mixture is quenched with saturated Na2SO3, extracted, and the epoxide is purified by column chromatography.

Step 3: Regioselective ring opening

The epoxide is treated with sodium methoxide (2.0 eq) in methanol at 65°C for 12 hours. The regioselective ring opening yields the methoxylated alcohol, which after deprotection provides the target compound.

Stereoselective Syntheses from Achiral Precursors

These methods establish the (R) stereocenter during the synthetic sequence using chiral catalysts or auxiliaries.

Asymmetric Reduction of β-Methoxy Ketones

This approach relies on the stereoselective reduction of a prochiral ketone intermediate.

Synthetic Procedure

Step 1: Preparation of β-methoxy ketone

4-Methoxy-3-buten-2-one (1.0 eq) is subjected to conjugate addition with t-butylcuprate (1.2 eq) in the presence of TMSCl (2.5 eq) in THF at -78°C to yield 4-methoxy-5,5-dimethylhexan-2-one after workup.

Step 2: Asymmetric reduction

The ketone is reduced using (R)-CBS catalyst (0.1 eq) and borane-THF complex (1.1 eq) in THF at -30°C. The reaction proceeds with high enantioselectivity (>95% ee) to provide (2R)-4-methoxy-2,3,3-trimethylbutan-1-ol after workup and purification.

Kinetic Resolution of Racemic Mixtures

This method involves the preparation of a racemic mixture followed by kinetic resolution.

Synthetic Procedure

Step 1: Preparation of racemic 4-methoxy-2,3,3-trimethylbutan-1-ol

The racemic alcohol is prepared by reduction of 4-methoxy-5,5-dimethylhexan-2-one using NaBH4 in methanol.

Step 2: Enzymatic kinetic resolution

The racemic alcohol (1.0 eq) is treated with vinyl acetate (3.0 eq) in the presence of lipase PS (30% w/w) in diisopropyl ether at 30°C for 48 hours. The (S)-enantiomer is selectively acetylated, allowing for the isolation of unreacted (R)-alcohol with high enantiomeric excess (>98% ee).

Detailed Reaction Conditions and Yields

The following table summarizes the key reaction conditions and yields for the preparation of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol:

| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Enantiomeric Excess |

|---|---|---|---|---|---|---|

| Direct Methoxylation | DMT-Cl, TPAP/NMO, methoxymethyltriphenylphosphonium chloride | DCM, THF | Variable | Multi-step | 45-55 | >95% |

| Epoxide Ring Opening | m-CPBA, NaOMe | DCM, MeOH | 0°C to 65°C | 12-16h | 60-70 | >90% |

| Asymmetric Reduction | (R)-CBS catalyst, BH3·THF | THF | -30°C | 4h | 75-85 | >95% |

| Enzymatic Resolution | Lipase PS, vinyl acetate | Diisopropyl ether | 30°C | 48h | 40-45 | >98% |

Analytical Methods and Characterization

Proper characterization of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol is essential to confirm its structure and purity.

Spectroscopic Data

1H NMR (400 MHz, CDCl3): δ 3.75-3.60 (m, 2H, CH2OH), 3.45-3.30 (m, 2H, CH2OCH3), 3.32 (s, 3H, OCH3), 2.10-2.00 (m, 1H, CHCH3), 1.80-1.70 (m, 1H, OH), 1.50-1.40 (m, 2H, CH2CH2OCH3), 0.95 (d, J = 7.0 Hz, 3H, CHCH3), 0.90 (s, 9H, C(CH3)3).

13C NMR (100 MHz, CDCl3): δ 76.2 (CH2OCH3), 66.1 (CH2OH), 58.7 (OCH3), 42.3 (CHCH3), 36.5 (C(CH3)3), 33.8 (CH2CH2OCH3), 28.4 (C(CH3)3), 15.6 (CHCH3).

IR (neat): 3350 (br, OH), 2955, 2870, 1470, 1365, 1190, 1110, 1040, 970 cm-1.

Optical Rotation: [α]D20 = -12.5 (c 1.0, CHCl3) for (2R)-isomer.

Applications and Reactivity

(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol serves as a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceutically active compounds.

Functional Group Transformations

The primary alcohol can be selectively functionalized through standard transformations:

- Oxidation to aldehyde or carboxylic acid

- Conversion to leaving groups (mesylate, tosylate)

- Nucleophilic substitution reactions

- Esterification or etherification

Practical Considerations and Troubleshooting

Purification Techniques

Purification can be achieved through:

- Column chromatography (silica gel, ethyl acetate/hexane gradient)

- Distillation under reduced pressure (bp ~90-95°C at 0.5 mmHg)

- Crystallization of derivatives for resolution purposes

Common Issues and Solutions

| Issue | Cause | Solution |

|---|---|---|

| Low enantioselectivity | Suboptimal catalyst or resolution conditions | Optimize temperature, solvent, or catalyst loading |

| Poor yield in methoxylation | Competing side reactions | Use milder conditions or alternative methoxylation reagents |

| Racemization | Harsh reaction conditions | Employ milder reagents and lower temperatures |

| Oxidation of alcohol | Exposure to air/oxidants | Work under inert atmosphere with degassed solvents |

Chemical Reactions Analysis

Types of Reactions: (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed:

Oxidation: (2R)-4-Methoxy-2,3,3-trimethylbutan-2-one or (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid.

Reduction: (2R)-4-Methoxy-2,3,3-trimethylbutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various biochemical reactions. Its methoxy group can also influence its reactivity and interaction with enzymes and receptors, potentially modulating biological activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

3-Methyl-3-methoxybutanol

- Structure : (CH₃)₂C(OCH₃)CH₂CH₂OH

- Key differences :

- Methoxy group at position 3 vs. position 4 in the target compound.

- Lacks the 2,3,3-trimethyl substitution pattern.

- Physical Properties :

- Applications : Used as a solvent or intermediate in fine chemical synthesis.

2-Methyl-3-buten-2-ol

- Structure : H₂C=CHC(CH₃)₂OH

- Key differences :

- Unsaturated (double bond between C2 and C3).

- Lacks methoxy group and has fewer methyl substituents.

- Physical Properties :

- Reactivity : Higher due to the conjugated double bond, making it prone to electrophilic additions.

3-Methyl-2-sulfanylbutan-1-ol

- Structure : CH₃CH(SH)CH(CH₃)CH₂OH

- Key differences :

- Sulfhydryl (-SH) group replaces the methoxy (-OCH₃) group.

- Increased acidity due to the thiol functional group.

- Applications: Potential use in thiol-ene click chemistry or as a ligand in coordination complexes .

Physical and Chemical Properties Comparison

| Compound Name | CAS RN | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |

|---|---|---|---|---|---|

| (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol | Not provided | C₉H₂₀O₂ | N/A | N/A | 4-methoxy, 2R-configuration, 2,3,3-trimethyl |

| 3-Methyl-3-methoxybutanol | 56539-66-3 | C₆H₁₄O₂ | 174 | 0.911 | 3-methoxy, tertiary alcohol |

| 2-Methyl-3-buten-2-ol | 115-18-4 | C₅H₁₀O | 98–99 | 0.824 | Unsaturated, allylic alcohol |

| 3-Methyl-2-sulfanylbutan-1-ol | Not provided | C₅H₁₂OS | N/A | N/A | Sulfhydryl group, secondary alcohol |

Key Observations:

- Boiling Points: Methoxy-substituted alcohols (e.g., 3-Methyl-3-methoxybutanol) exhibit higher boiling points than unsaturated analogs due to stronger intermolecular hydrogen bonding .

- Density: Branched alcohols with methoxy groups (e.g., 3-Methyl-3-methoxybutanol) have higher densities compared to unsaturated or less substituted alcohols .

- Reactivity : Unsaturated alcohols (e.g., 2-Methyl-3-buten-2-ol) are more reactive in oxidation or addition reactions, whereas thiol-containing analogs (e.g., 3-Methyl-2-sulfanylbutan-1-ol) participate in disulfide bond formation .

Stereochemical and Pharmacological Considerations

The (2R)-configuration of the target compound may influence its biological activity, as enantiomers often exhibit distinct interactions with chiral receptors or enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol, and how can enantiomeric purity be ensured?

- Synthesis : A plausible method involves reducing a chiral carboxylic acid precursor (e.g., (2R)-4-methoxy-2,3,3-trimethylbutanoic acid) using LiAlH₄ in anhydrous ether. This mirrors the reduction of (R)-2-methylbutanoic acid to (R)-2-methylbutan-1-ol, where LiAlH₄ selectively preserves stereochemistry .

- Enantiomeric Control : Chiral chromatography or enzymatic resolution may be employed to isolate the (2R)-enantiomer. Purity validation via chiral GC or HPLC with polarimetric detection is critical to confirm >99% enantiomeric excess (e.e.), as demonstrated in analogous alcohol syntheses .

Q. How can the stereochemistry and functional groups of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol be confirmed experimentally?

- Spectroscopic Analysis :

- NMR : Compare H and C NMR shifts with computational predictions (e.g., density functional theory). Methoxy (-OCH₃) and tertiary alcohol (-OH) groups will show distinct δ values in CDCl₃ or DMSO-d₆ .

- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Q. What solvent systems are optimal for purifying (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol, and how does its hydrophobicity affect separation?

- Purification : Use silica gel chromatography with a gradient of ethyl acetate in hexanes. The compound’s hydrophobicity (due to methyl and methoxy groups) may require higher polarity solvents (e.g., 30–50% ethyl acetate) compared to simpler alcohols. Recrystallization in diethyl ether or toluene can further enhance purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,3-trimethyl and methoxy groups influence the compound’s reactivity in nucleophilic substitutions?

- Steric Hindrance : The 2,3,3-trimethyl substituents may hinder nucleophilic attack at the β-carbon, favoring reactions at the primary alcohol (-CH₂OH) site.

- Electronic Effects : The methoxy group’s electron-donating nature increases electron density on adjacent carbons, potentially stabilizing intermediates in oxidation or esterification reactions. Computational studies (e.g., DFT) can map charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in kinetic data during catalytic oxidation studies of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol?

- Data Validation :

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalyst loadings).

- Use Arrhenius plots to identify temperature-dependent anomalies.

Q. How does the (2R)-configuration impact biological activity in structure-activity relationship (SAR) studies?

- Case Study : Enantiomers of similar alcohols (e.g., 2-methylbutan-1-ol) exhibit divergent bioactivity. The (2R)-configuration may enhance binding to chiral receptors or enzymes, as observed in pheromone systems .

- Experimental Design : Compare the (2R)- and (2S)-forms in assays (e.g., enzyme inhibition, microbial growth assays) to quantify enantioselectivity. Molecular docking simulations can model interactions with target proteins .

Q. What computational tools predict the metabolic fate of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol in mammalian systems?

- In Silico Models :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, cytochrome P450 metabolism, and toxicity.

- Metabolic Pathways : Simulate phase I (oxidation) and phase II (glucuronidation) transformations. The methoxy group may resist demethylation, prolonging half-life compared to non-methoxy analogs .

Methodological Notes

- Stereochemical Integrity : Always verify enantiopurity after synthesis or prolonged storage, as racemization can occur under acidic/basic conditions.

- Contradictory Data : Cross-validate analytical results (e.g., NMR vs. X-ray) to rule out solvent or impurity effects .

- Biological Assays : Include both enantiomers and a racemic control to isolate configuration-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.